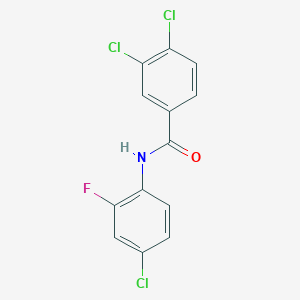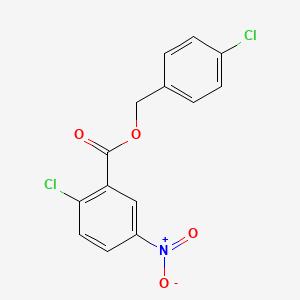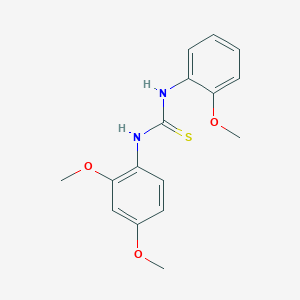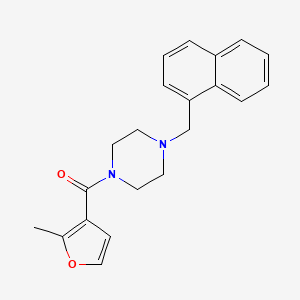
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide, also known as DOM or STP, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in the 1960s by Alexander Shulgin, a renowned American chemist and pharmacologist. The drug gained popularity in the 1970s as a recreational drug due to its potent psychedelic effects. However, in recent years, DOM has garnered interest in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide acts as a partial agonist at the 5-HT2A receptor, which leads to increased activity of the receptor. This increased activity is thought to be responsible for the psychedelic effects of the drug, including altered perception, mood, and cognition. Additionally, N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, the drug has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to affect the immune system and can lead to changes in cytokine levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor. However, the drug is also associated with several limitations, including its potential for toxicity and the need for specialized equipment and facilities for handling and administering the drug.
Direcciones Futuras
There are several future directions for research on N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide. One area of interest is the potential therapeutic applications of the drug for psychiatric disorders such as depression and anxiety. Additionally, research is needed to better understand the biochemical and physiological effects of the drug and its potential for toxicity. Finally, there is a need for the development of new and more selective compounds that target the 5-HT2A receptor for potential therapeutic use.
Métodos De Síntesis
The synthesis of N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide involves several steps, starting from the precursor compound, 3,4,5-trimethoxyphenylacetone. The precursor is reacted with nitroethane to yield the intermediate compound, 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves acylation of the amine with 3-(4-morpholinyl)propanoyl chloride to yield N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has been studied for its potential therapeutic applications in various areas, including neuroscience and psychiatry. Research has shown that N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor has been implicated in several psychiatric disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-13-9-12(10-14(11-13)20-2)16-15(18)3-4-17-5-7-21-8-6-17/h9-11H,3-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKFXXGWLPUKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-Dimethoxy-phenyl)-3-morpholin-4-yl-propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-methylbenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5764576.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)
![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)




![N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine](/img/structure/B5764653.png)